
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Descripción general
Descripción
“4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a boronic ester group, which is a boron-containing group derived from boric acid .
Synthesis Analysis
The synthesis of this compound could involve the reaction of the corresponding benzamide with a boronic ester. The boronic ester used could be 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to be used for borylation reactions . The reaction could be catalyzed by a transition metal catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the boronic ester group. The benzamide group consists of a benzene ring attached to a carboxamide group, and the boronic ester group consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, the boronic ester group could undergo reactions with various nucleophiles, leading to the formation of new carbon-boron bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .Aplicaciones Científicas De Investigación
Borylation Reactions
This compound is utilized in borylation reactions , where it can add a boron moiety to organic molecules. This is particularly useful in the benzylic C-H bond borylation of alkylbenzenes using a palladium catalyst, resulting in pinacol benzyl boronate . This reaction is a key step in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Hydroboration of Alkynes and Alkenes
It serves as a reagent in the hydroboration of alkyl or aryl alkynes and alkenes, which is a fundamental step in organic synthesis . The addition of boron across the carbon-carbon multiple bond allows for further functionalization and transformation into a variety of compounds.
Suzuki-Miyaura Cross-Coupling
The compound is a reagent for Suzuki-Miyaura cross-coupling reactions , a powerful tool for forming carbon-carbon bonds . This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials.
Transesterification Reactions
It is involved in transesterification reactions , where it can exchange the ester groups of chemicals. This application is significant in the modification of polymers and the synthesis of various ester compounds .
Synthesis of Aminothiazoles
This chemical is used in the synthesis of aminothiazoles , which act as γ-secretase modulators . These modulators are important in Alzheimer’s disease research, as they can influence the production of amyloid-beta peptides, a key factor in the disease’s pathology.
Development of JAK2 Inhibitors
It is also employed in the preparation of amino-pyrido-indol-carboxamides , potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a class of drugs that can interfere with the JAK-STAT signaling pathway, which is often dysregulated in various types of cancers.
Polymer Synthesis
The compound finds application in the polymer synthesis field, particularly in creating novel copolymers with benzothiadiazole and electron-rich arene units . These copolymers have potential applications in optoelectronic devices due to their unique optical and electrochemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in reactions such as borylation and hydroboration . These reactions involve the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s potential role in organic synthesis suggests it could influence a wide range of biochemical pathways, depending on the specific context of its use .
Pharmacokinetics
As a synthetic compound used in organic chemistry, its pharmacokinetic properties would likely depend on the specific conditions of its use .
Result of Action
As a potential reagent or catalyst in organic synthesis, its primary effect would likely be the facilitation of chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWSRFURPVWHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
882679-88-1 | |
| Record name | 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
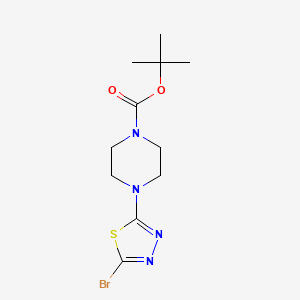

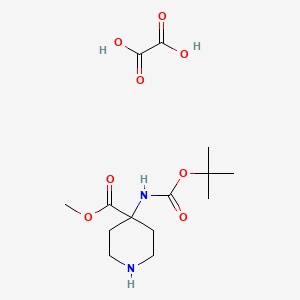
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)

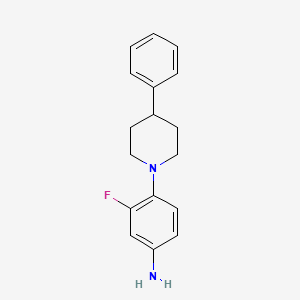
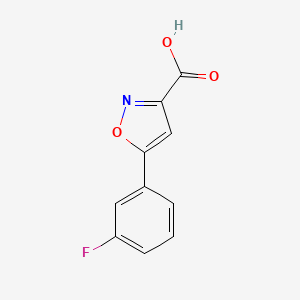
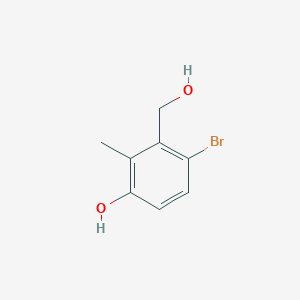

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)

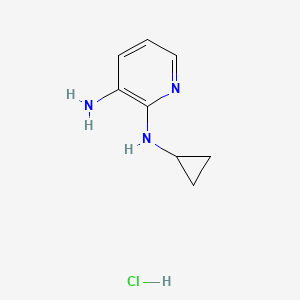
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)